Benzyl-PEG6-CH2CO2tBu
Overview
Description
Benzyl-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative that contains a benzyl group and a tert-butyl ester group. This compound is known for its enhanced water solubility and biocompatibility, making it suitable for various applications in bioconjugation, drug delivery, and biomaterial science . The presence of the benzyl and tert-butyl groups allows for potential further chemical modifications, making it a versatile tool in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG6-CH2CO2tBu typically involves the reaction of a PEG6 chain with benzyl chloride and tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG6-CH2CO2tBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Deprotection: Both the benzyl and tert-butyl groups can be removed under acidic conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid) are commonly used for hydrolysis.
Amide Bond Formation: Coupling reagents such as EDC, DCC, or HATU in the presence of a base (e.g., N,N-diisopropylethylamine) are used for amide bond formation.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used for the removal of protecting groups.
Major Products Formed:
Carboxylic Acid: Formed after hydrolysis of the tert-butyl ester group.
Amides: Formed through reactions with primary or secondary amines.
Scientific Research Applications
Benzyl-PEG6-CH2CO2tBu finds extensive applications in various fields of scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces, enhancing their stability and functionality.
Drug Delivery: The PEG6 chain enhances the water solubility and biocompatibility of drug molecules, making it suitable for use in drug delivery systems.
Biomaterial Science: Employed in the synthesis of biocompatible materials for medical implants, tissue engineering, and regenerative medicine.
Chemical Synthesis: Serves as a versatile intermediate in the synthesis of complex molecules, allowing for further functionalization and modification.
Mechanism of Action
The mechanism of action of Benzyl-PEG6-CH2CO2tBu primarily involves its ability to undergo chemical modifications and form stable conjugates with biomolecules. The PEG6 chain enhances the solubility and biocompatibility of the compound, while the benzyl and tert-butyl groups provide sites for further chemical reactions . The carboxylic acid group formed after hydrolysis can react with amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules .
Comparison with Similar Compounds
Benzyl-PEG4-CH2CO2tBu: Similar to Benzyl-PEG6-CH2CO2tBu but with a shorter PEG chain, resulting in slightly different solubility and biocompatibility properties.
Benzyl-PEG8-CH2CO2tBu: Contains a longer PEG chain, offering enhanced solubility and biocompatibility compared to this compound.
Benzyl-PEG6-CH2CO2Me: Similar structure but with a methyl ester group instead of a tert-butyl ester group, affecting its reactivity and stability.
Uniqueness: this compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, biocompatibility, and reactivity. The presence of both benzyl and tert-butyl groups allows for versatile chemical modifications, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCPCCHDIEUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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